molecular formula C21H14Cl2N2O4S B610058 N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide CAS No. 1221971-47-6

N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Cat. No. B610058
CAS RN: 1221971-47-6
M. Wt: 461.31
InChI Key: VGACSWBJQLLJFB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of biphenyl and benzothiazine. Biphenyl is a type of aromatic hydrocarbon with two phenyl rings . Benzothiazine is a heterocyclic compound, which is a type of organic compound that contains a ring structure containing atoms in addition to carbon, such as sulfur, oxygen, and nitrogen .


Molecular Structure Analysis

The molecular structure of such a compound would be complex due to the presence of multiple rings and functional groups . The dichlorobiphenyl part of the molecule would likely be planar due to the nature of aromatic systems .


Chemical Reactions Analysis

The reactivity of such a compound would depend on the specific functional groups present in the molecule. For example, the dichloro groups might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of dichloro groups might increase its density and boiling point compared to a similar compound without these groups .

Scientific Research Applications

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

PF-9184 is a potent inhibitor of mPGES-1, an enzyme that synthesizes prostaglandin E2 (PGE2) from PGH2 downstream of cyclooxygenase-2 (COX-2) . This inhibition is significant as mPGES-1 is the terminal enzyme that synthesizes PGE2, a biologically active lipid compound involved in inflammation .

Role in Inflammatory Conditions

PF-9184 plays a crucial role in inflammatory conditions. It inhibits IL-1β-induced PGE2 synthesis in vitro . For instance, mPGES-1-deleted cells produce significantly lower levels of PGE2, and mPGES-1 knockout mice are mostly insensitive to inflammatory and neuropathic pain .

Application in Rheumatoid Arthritis Research

PF-9184 has been used in the study of rheumatoid arthritis. It inhibits IL-1β-stimulated prostaglandin E2 (PGE2) synthesis in synovial fibroblasts derived from patients with rheumatoid arthritis .

Selectivity Over COX-1 and COX-2

PF-9184 displays at least 6,500-fold selectivity for mPGES-1 over COX-1 and COX-2 . This selectivity makes it a valuable tool for studying the role of mPGES-1 in various biological processes without interfering with COX-1 and COX-2 activity .

Role in PGE2 Synthesis

PF-9184 blocks the synthesis of PGE2 in LPS-treated human whole blood and in IL-1β-stimulated fibroblasts . This suggests that PF-9184 could be useful in studying the role of PGE2 in inflammation and pain.

No Apparent Cytotoxic Effects

PF-9184 has no apparent cytotoxic effects up to 100 μM . This makes it a safe compound to use in various in vitro studies .

Mechanism of Action

PF-9184, also known as N-(3’,4’-Dichloro[1,1’-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1) .

Target of Action

PF-9184 primarily targets the human microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme one-step downstream of COX2 . mPGES-1 is involved in the formation of prostaglandin E2 (PGE2), which is essential for pain hypersensitivity and inflammation .

Mode of Action

PF-9184 inhibits the mPGES-1 enzyme, thereby blocking its ability to synthesize PGE2 from prostaglandin H2 (PGH2) . It does this without any apparent inhibitory effects on COX-2 and prostacyclin synthase .

Biochemical Pathways

The inhibition of mPGES-1 by PF-9184 affects the prostaglandin biosynthesis pathway. By blocking the conversion of PGH2 to PGE2, PF-9184 effectively decreases PGE2 biosynthesis . This can lead to a significant decrease in PGE2 generation while upregulating PGI2 and PGF2α levels .

Result of Action

The inhibition of PGE2 synthesis by PF-9184 can lead to a decrease in pain hypersensitivity and inflammation, as PGE2 is known to play a key role in these processes . In vitro, PF-9184 has been shown to inhibit IL-1β-stimulated PGE2 synthesis in rheumatoid arthritis synovial fibroblasts derived from patients .

Action Environment

The action of PF-9184 can be influenced by various environmental factors. For instance, in unstimulated-human whole blood assays where mPGES-1 expression is at very low levels, PF-9184 has no effect on PGE2 and TXB2 synthesis . The addition of cells that express mpges-1 and cox-2 constitutively can restore the ability of pf-9184 to inhibit pge2 synthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its applications. For example, if it’s a potential drug, future research might focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGACSWBJQLLJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Reactant of Route 2
N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Q & A

Q1: How does PF 9184 exert its anti-inflammatory effects in the context of IL-17 induced inflammation?

A: PF 9184 selectively inhibits mPGES-1, a key enzyme responsible for the final step in the biosynthesis of prostaglandin E2 (PGE2) []. PGE2 is a potent pro-inflammatory mediator, and its production is often elevated in inflammatory conditions. The research by [] demonstrates that IL-17, a cytokine heavily implicated in inflammatory and autoimmune diseases, can induce the expression of both COX-2 (an enzyme upstream of mPGES-1 in the PGE2 synthesis pathway) and mPGES-1 itself. By blocking mPGES-1 activity, PF 9184 disrupts this IL-17 driven inflammatory cascade. This leads to a reduction in PGE2 production and subsequently dampens the inflammatory response. The study further observed that PF 9184 administration resulted in decreased leukocyte infiltration, reduced expression of pro-inflammatory cytokines and chemokines, and modulated the activity of signaling pathways like NF-κB, all of which contribute to its anti-inflammatory effects in the presence of IL-17.

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